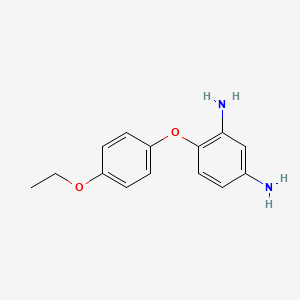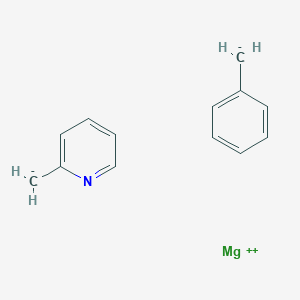
Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1) is a chemical compound that features a magnesium atom bonded to both a phenylmethanide and a pyridin-2-yl methanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium phenylmethanide (pyridin-2-yl)methanide typically involves the reaction of phenylmethanide and pyridin-2-yl methanide with a magnesium source. One common method is the use of Grignard reagents, where phenylmagnesium bromide and pyridin-2-ylmagnesium bromide are reacted with each other under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium phenylmethanide (pyridin-2-yl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenyl or pyridinyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Applications De Recherche Scientifique
Magnesium phenylmethanide (pyridin-2-yl)methanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of magnesium phenylmethanide (pyridin-2-yl)methanide involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium atom plays a crucial role in stabilizing the reactive intermediates and facilitating the transfer of functional groups. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with various substrates to form new chemical bonds .
Comparaison Avec Des Composés Similaires
Magnesium phenylmethanide (pyridin-2-yl)methanide can be compared with other similar compounds such as:
Phenylmagnesium bromide: A Grignard reagent used in similar types of reactions.
Pyridin-2-ylmagnesium bromide: Another Grignard reagent with similar reactivity.
(Pyridin-2-yl)aminomethane-1,1-diphosphonic acids: Compounds with related structural features and complexation properties.
The uniqueness of magnesium phenylmethanide (pyridin-2-yl)methanide lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propriétés
Numéro CAS |
73850-78-9 |
|---|---|
Formule moléculaire |
C13H13MgN |
Poids moléculaire |
207.55 g/mol |
InChI |
InChI=1S/C7H7.C6H6N.Mg/c1-7-5-3-2-4-6-7;1-6-4-2-3-5-7-6;/h2-6H,1H2;2-5H,1H2;/q2*-1;+2 |
Clé InChI |
CWCZBJDAUABSIU-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=N1.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


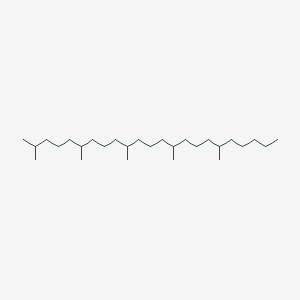
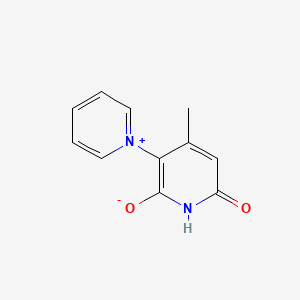

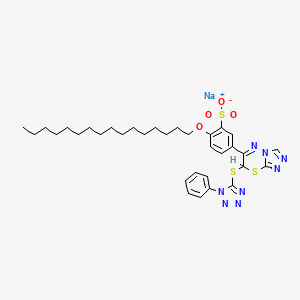
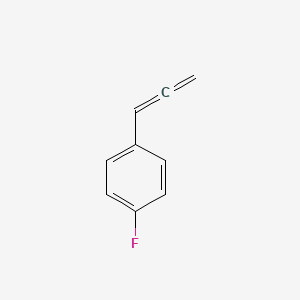
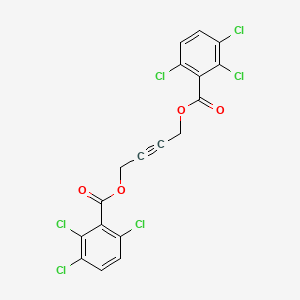
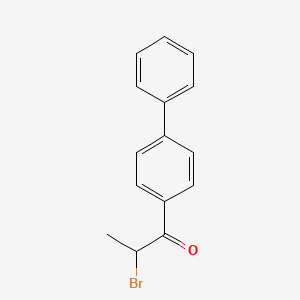
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)



